molecular formula C12H23BrO2 B3054229 2-(9-Bromononyl)-1,3-dioxolane CAS No. 59014-60-7

2-(9-Bromononyl)-1,3-dioxolane

Cat. No.: B3054229
CAS No.: 59014-60-7
M. Wt: 279.21 g/mol
InChI Key: ULTHUVRMKRYADV-UHFFFAOYSA-N
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Description

2-(9-Bromononyl)-1,3-dioxolane is an organic compound that features a bromine atom attached to a nonyl chain, which is further connected to a dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9-Bromononyl)-1,3-dioxolane typically involves the reaction of 9-bromo-1-nonanol with 1,3-dioxolane under specific conditions. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the dioxolane ring. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and catalyst concentration, can optimize the production process. Additionally, purification steps, such as distillation or chromatography, are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(9-Bromononyl)-1,3-dioxolane can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of different derivatives.

    Oxidation Reactions: The nonyl chain can be oxidized to introduce functional groups, such as carboxylic acids or aldehydes.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding nonyl derivative.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. These reactions are typically carried out in polar solvents, such as water or alcohols, at moderate temperatures.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions to achieve oxidation.

    Reduction Reactions: Reducing agents, such as lithium aluminum hydride or sodium borohydride, are employed under anhydrous conditions to facilitate reduction.

Major Products Formed

    Substitution Reactions: Products include 2-(9-hydroxynonyl)-1,3-dioxolane, 2-(9-aminononyl)-1,3-dioxolane, and 2-(9-mercaptononyl)-1,3-dioxolane.

    Oxidation Reactions: Products include 2-(9-carboxynonyl)-1,3-dioxolane and 2-(9-oxononyl)-1,3-dioxolane.

    Reduction Reactions: The major product is 2-(9-nonyl)-1,3-dioxolane.

Scientific Research Applications

2-(9-Bromononyl)-1,3-dioxolane has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through covalent attachment, enabling the study of biological processes.

    Industry: The compound is used in the production of specialty chemicals and materials, such as surfactants and polymers.

Mechanism of Action

The mechanism of action of 2-(9-Bromononyl)-1,3-dioxolane depends on its specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions. In biological systems, the compound can form covalent bonds with target molecules, altering their structure and function. The dioxolane ring provides stability and rigidity to the molecule, influencing its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    9-Bromo-1-nonanol: Similar structure but lacks the dioxolane ring.

    9-Bromononyl 2-butyloctanoate: Contains a different functional group (butyloctanoate) instead of the dioxolane ring.

    (9-Bromononyl)oxy(2-methyl-2-propanyl)silane: Features a silane group instead of the dioxolane ring.

Uniqueness

2-(9-Bromononyl)-1,3-dioxolane is unique due to the presence of the dioxolane ring, which imparts distinct chemical and physical properties. This ring structure enhances the compound’s stability and reactivity, making it a versatile intermediate in various chemical and biological applications.

Properties

IUPAC Name

2-(9-bromononyl)-1,3-dioxolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23BrO2/c13-9-7-5-3-1-2-4-6-8-12-14-10-11-15-12/h12H,1-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULTHUVRMKRYADV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)CCCCCCCCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60453578
Record name 1,3-Dioxolane, 2-(9-bromononyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60453578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59014-60-7
Record name 1,3-Dioxolane, 2-(9-bromononyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60453578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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